molecular formula C24H26N2O6 B11062322 2-(diethylamino)ethyl 4-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate

2-(diethylamino)ethyl 4-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate

Cat. No.: B11062322
M. Wt: 438.5 g/mol
InChI Key: RQTYEWHBXLVQPN-UHFFFAOYSA-N
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Description

2-(DIETHYLAMINO)ETHYL 4-(8-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Properties

Molecular Formula

C24H26N2O6

Molecular Weight

438.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-[(8-methoxy-2-oxochromene-3-carbonyl)amino]benzoate

InChI

InChI=1S/C24H26N2O6/c1-4-26(5-2)13-14-31-23(28)16-9-11-18(12-10-16)25-22(27)19-15-17-7-6-8-20(30-3)21(17)32-24(19)29/h6-12,15H,4-5,13-14H2,1-3H3,(H,25,27)

InChI Key

RQTYEWHBXLVQPN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIETHYLAMINO)ETHYL 4-(8-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Synthesis of 8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.

    Formation of 8-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO: The carboxylic acid group is then converted to an amide using appropriate reagents such as thionyl chloride followed by reaction with ammonia or an amine.

    Coupling with 2-(DIETHYLAMINO)ETHYL BENZOATE: The final step involves the coupling of the amide derivative with 2-(DIETHYLAMINO)ETHYL BENZOATE under suitable conditions, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(DIETHYLAMINO)ETHYL 4-(8-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the chromophore present in the coumarin ring.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(DIETHYLAMINO)ETHYL 4-(8-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The chromophore in the coumarin ring can also interact with cellular components, making it useful as a fluorescent probe in biological studies.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant derived from coumarin.

    7-Hydroxycoumarin: A coumarin derivative with fluorescent properties.

Uniqueness

2-(DIETHYLAMINO)ETHYL 4-(8-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE is unique due to the presence of the diethylaminoethyl group and the methoxy group on the chromene ring. These modifications enhance its solubility, stability, and potential biological activities compared to other coumarin derivatives.

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